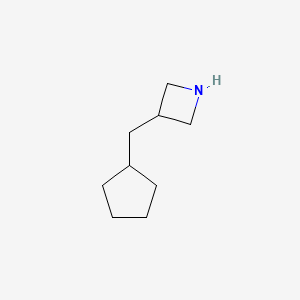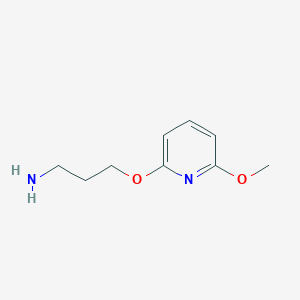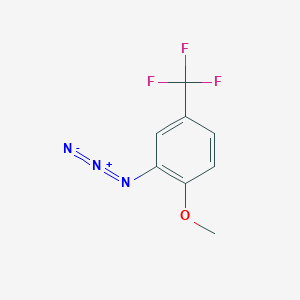
2-bromo-N,5-dimethylanilinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N,5-dimethylanilinehydrochloride is an organic compound with the molecular formula C8H11BrClN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the fifth carbon of the benzene ring are replaced by methyl groups, and the second carbon is substituted with a bromine atom. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N,5-dimethylanilinehydrochloride typically involves the bromination of N,5-dimethylaniline. The reaction is carried out by treating N,5-dimethylaniline with a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the second position of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N,5-dimethylanilinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-bromo-N,5-dimethylanilinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-bromo-N,5-dimethylanilinehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the dimethyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-N,N-dimethylaniline
- 5-bromo-N,2-dimethylaniline
- 2-chloro-N,N-dimethylaniline
Uniqueness
2-bromo-N,5-dimethylanilinehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H11BrClN |
|---|---|
Peso molecular |
236.53 g/mol |
Nombre IUPAC |
2-bromo-N,5-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-3-4-7(9)8(5-6)10-2;/h3-5,10H,1-2H3;1H |
Clave InChI |
UXHPVLFJPODTTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Br)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




aminehydrochloride](/img/structure/B15322408.png)





![O-[4-(Methylsulfonyl)benzyl]hydroxylamine](/img/structure/B15322434.png)
![2-Amino-2-[2-(dimethylamino)phenyl]ethan-1-ol](/img/structure/B15322439.png)




